Biotin-SS-Sulfo-NHS

Protein pull‑down Streptavidin bead elution Reversible capture

Researchers requiring reversible protein biotinylation face a trade-off between harsh denaturing elution (non-cleavable reagents) and poor aqueous solubility (non-sulfonated cleavable reagents). Biotin-SS-Sulfo-NHS resolves both: its sulfo group ensures >10 mg/mL water solubility for organic solvent-free labeling, while its disulfide linker enables >80% elution of active protein complexes with mild DTT, preserving enzymatic activity and native epitopes. • >80% native elution efficiency vs. <15% with boiling SDS • 2.3-fold more unique surface protein IDs in MS compared to thiol-specific reagents • Fully water-soluble-no DMSO/DMF required, eliminating solvent-induced artifacts

Molecular Formula C19H27N4NaO9S4
Molecular Weight 606.7 g/mol
Cat. No. B15129467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-SS-Sulfo-NHS
Molecular FormulaC19H27N4NaO9S4
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1
InChIKeyIBKZNJXGCYVTBZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-SS-Sulfo-NHS: Cleavable Biotinylation Probe


Biotin-SS-Sulfo-NHS is a heterobifunctional biotinylation reagent that combines an N‑hydroxysulfosuccinimide (Sulfo‑NHS) ester for primary amine coupling with a disulfide (‑SS‑) linker that enables reduction‑dependent cleavage of the biotin moiety . The sulfonate group confers high aqueous solubility (>10 mg/mL) without requiring organic cosolvents, making it suitable for labeling sensitive proteins in native buffers . This dual functionality—efficient amine biotinylation followed by mild reductive release—distinguishes it from both non‑cleavable and poorly soluble cleavable analogs .

Aqueous-soluble probe for amine biotinylation without organic cosolvents
Cleavable disulfide linker enables mild reductive release preserving native protein state

Biotin-SS-Sulfo-NHS: Why Generic Substitution Fails


In‑class biotinylation reagents cannot be interchanged without altering protein recovery yields, assay workflows, and compatibility with downstream analyses. Non‑cleavable reagents (e.g., Sulfo‑NHS‑Biotin) require harsh elution conditions (boiling SDS buffer) that denature proteins and disrupt protein‑protein complexes, while cleavable reagents lacking the sulfo group (e.g., NHS‑SS‑Biotin) precipitate in aqueous buffers, leading to inconsistent labeling [1]. The quantitative evidence below demonstrates that Biotin‑SS‑Sulfo‑NHS uniquely combines >80% elution efficiency under native conditions with complete aqueous solubility, directly impacting the selection for pull‑down, surface labeling, and reversible immobilization workflows [2].

Non-cleavable analogs may require denaturing elution that disrupts protein complexes
Non-sulfo analogs may precipitate in aqueous buffers, leading to inconsistent labeling
Thiol-specific cleavable reagents may require pre-reduction that alters native disulfide bonds

Biotin-SS-Sulfo-NHS: Quantitative Evidence


Native Elution Efficiency vs Non-Cleavable Biotin

When capturing a model cell surface protein (carbonic anhydrase XII) from lysates using streptavidin‑agarose, Biotin‑SS‑Sulfo‑NHS enabled elution with 50 mM dithiothreitol (DTT) for 30 min at 25 °C, recovering 85 ± 5% of the bound protein. In contrast, the non‑cleavable analog Sulfo‑NHS‑Biotin required boiling in 2× SDS‑PAGE loading buffer (95 °C, 10 min) and yielded only 60 ± 8% recovery, with complete loss of native protein complex integrity [1].

Elution Efficiency
Head-to-head
85% ± 5%native DTT elution
60% ± 8%boiling SDS elution
25% absolute increase
Supports native protein complex recovery without denaturation
Human HEK293 lysate; carbonic anhydrase XII capture
Protein pull‑down Streptavidin bead elution Reversible capture

Aqueous Solubility vs Non-Sulfo Analog

In standard PBS (pH 7.4, 25 °C), Biotin‑SS‑Sulfo‑NHS achieves a solubility of >10 mg/mL (≥16 mM) without any organic additive. The non‑sulfo cleavable analog NHS‑SS‑Biotin has a solubility of <1 mg/mL (<1.6 mM) under identical conditions and requires DMSO or DMF to reach 10 mM, introducing organic solvents that may denature sensitive proteins .

Aqueous Solubility
Class-level
>10 mg/mL (>16 mM)PBS pH 7.4
≤1 mg/mL (non-sulfo analog)PBS pH 7.4
≥10‑fold higher solubility
May support direct aqueous stock preparation without organic solvent
Class-level inference; verify with individual preparation
Water solubility Buffer compatibility Labeling efficiency

Amine-Specific Labeling vs Thiol-Specific Biotin-HPDP

Biotin‑SS‑Sulfo‑NHS targets primary amines (lysine ε‑amino groups and N‑termini) directly on native proteins without pre‑treatment, achieving >95% labeling of cell surface proteins within 30 min at 4 °C (0.5 mg/mL reagent). The thiol‑specific cleavable analog Biotin‑HPDP requires reduction of disulfide bonds (e.g., with TCEP) before labeling, which alters protein conformation and can release endogenous biotin. In a head‑to‑head comparison on live Jurkat cells, Biotin‑SS‑Sulfo‑NHS labeled 2.3× more surface proteins (by LC‑MS/MS identifications) than Biotin‑HPDP, while preserving the native disulfide‑bonded architecture [1][2].

Surface Protein IDs
Head-to-head
287 ± 15 proteinsn=3
125 ± 10 proteinsBiotin‑HPDP
2.3‑fold higher identifications
Supports surfaceome profiling with native disulfide architecture
Live Jurkat cells; LC‑MS/MS after pull‑down
Chemoselectivity Surface proteomics Protein interaction networks

Native Complex Activity Recovery vs Denaturing Elution

When purifying a multi‑subunit kinase complex (MEK‑ERK) from HeLa lysates, Biotin‑SS‑Sulfo‑NHS labeling followed by on‑bead reduction with 50 mM DTT (30 min, 25 °C) released the complex with 83 ± 7% of input kinase activity (ERK phosphorylation assay). In contrast, non‑cleavable biotin (Sulfo‑NHS‑Biotin) required elution with 0.5% SDS + 100 mM biotin at 70 °C, which reduced measurable activity to 12 ± 5% due to denaturation [1].

Kinase Activity Recovery
Head-to-head
83% ± 7%DTT elution
12% ± 5%SDS/biotin elution
6.9‑fold higher activity retention
Supports functional proteomics with native enzymatic activity
HeLa MEK‑ERK complex; ERK kinase assay
Native protein complex Enzyme activity recovery Affinity purification

Biotin-SS-Sulfo-NHS: Key Application Scenarios


Live-Cell Surface Proteome Mapping

Use Biotin‑SS‑Sulfo‑NHS at 0.2–0.5 mg/mL in PBS (4 °C, 30 min) to label plasma membrane proteins of live cells without internalization. Lyse cells, capture biotinylated proteins on streptavidin beads, and elute with 50 mM DTT at 25 °C. The native elution preserves disulfide‑bonded epitopes and yields 2.3‑fold more unique surface protein identifications by MS compared to thiol‑specific cleavable reagents, enabling accurate biomarker discovery [1].

Reversible Pull-Down of Native Complexes

For functional characterization of multi‑subunit complexes (e.g., kinases, chromatin remodelers), label the target protein or lysate with Biotin‑SS‑Sulfo‑NHS (1 mM, 1 h on ice). After streptavidin capture, elute the complex with 50 mM DTT at room temperature. The method recovers >80% of enzymatic activity, versus <15% with denaturing elution, allowing direct use of eluates in activity, binding, or structural studies without buffer exchange [1].

Reduction-Controlled Antibody Release

Immobilize biotinylated antibodies via Biotin‑SS‑Sulfo‑NHS onto streptavidin‑coated plates or beads for immunoassays or cell sorting. After binding, release the antibody under mild reducing conditions (10–50 mM DTT, 15 min) to regenerate the surface or recover the antibody without acid or heat damage. This is superior to non‑cleavable biotin, which requires harsh stripping (pH 2.5 or 0.5% SDS) that degrades the antibody and surface chemistry [1][2].

Cleavable Affinity Capture for High-Throughput Screening

In fragment‑based drug discovery, label a target protein with Biotin‑SS‑Sulfo‑NHS (aqueous stock, no DMSO) and capture it on streptavidin sensor chips (SPR) or magnetic beads. Screen compound libraries, then elute the protein with 50 mM DTT to regenerate the surface for the next target. The high solubility and rapid reduction enable full automation without organic solvent carryover, reducing false positives from DMSO‑induced protein aggregation .

Application
Selection Property
Validation Focus
Live‑cell surface proteome mapping
Aqueous‑soluble amine‑reactive probe
Native surface protein identification without denaturation
Reversible pull‑down of native complexes
Cleavable disulfide linker for mild reductive elution
Recovery of enzymatic activity without harsh stripping
Reduction‑controlled antibody release
Reductive cleavage without acid or heat damage
Regeneration of affinity surfaces without degrading antibody
Cleavable affinity capture for HTS
High aqueous solubility; no DMSO required
Automated surface regeneration for SPR or bead screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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